molecular formula C6H6O2 B3061264 4-Cyclohexene-1,3-dione CAS No. 77609-84-8

4-Cyclohexene-1,3-dione

Cat. No.: B3061264
CAS No.: 77609-84-8
M. Wt: 110.11 g/mol
InChI Key: JVXNCJLLOUQYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexene-1,3-dione is an organic compound with the molecular formula C6H6O2 It is a cyclic diketone, characterized by a six-membered ring containing two ketone groups at the 1 and 3 positions, and a double bond between the 4 and 5 positionsIt is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclohexene-1,3-dione can be synthesized through several methods. One common method involves the oxidation of resorcinol (1,3-dihydroxybenzene). The oxidation process typically uses reagents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by oxidation .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,3-dione involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This inhibition can affect metabolic pathways and cellular processes . In chemical reactions, its diketone structure allows it to participate in nucleophilic addition and substitution reactions, leading to the formation of various products .

Properties

IUPAC Name

cyclohex-4-ene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXNCJLLOUQYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593567
Record name Cyclohex-4-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77609-84-8
Record name 4-Cyclohexene-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077609848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohex-4-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CYCLOHEXENE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H44QLN2UP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexene-1,3-dione
Reactant of Route 2
4-Cyclohexene-1,3-dione
Reactant of Route 3
4-Cyclohexene-1,3-dione
Reactant of Route 4
4-Cyclohexene-1,3-dione
Reactant of Route 5
4-Cyclohexene-1,3-dione
Reactant of Route 6
4-Cyclohexene-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.